molecular formula C10H20N2O2 B042055 3-Boc-aminopiperidine CAS No. 172603-05-3

3-Boc-aminopiperidine

Cat. No.: B042055
CAS No.: 172603-05-3
M. Wt: 200.28 g/mol
InChI Key: WUOQXNWMYLFAHT-UHFFFAOYSA-N
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Description

3-Boc-aminopiperidine, also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The Boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis, making this compound a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of liraglutide and alogliptin benzoate, which are used for the treatment of type 2 diabetes . These drugs target the glucagon-like peptide-1 (GLP-1) receptor and dipeptidyl peptidase-4 (DPP-4) respectively, suggesting that 3-Boc-aminopiperidine may interact with these targets or related biochemical pathways.

Biochemical Pathways

This compound is involved in the synthesis of drugs that affect the incretin pathway . This pathway is responsible for enhancing insulin secretion in response to meals. Incretin-based drugs like liraglutide and alogliptin benzoate enhance this pathway, leading to improved blood glucose control in patients with type 2 diabetes.

Result of Action

As an intermediate in the synthesis of liraglutide and alogliptin benzoate, this compound contributes to the therapeutic effects of these drugs . These include enhanced insulin secretion, improved blood glucose control, and potential weight loss in patients with type 2 diabetes.

Action Environment

The action of this compound is likely influenced by various environmental factors, including pH, temperature, and the presence of other compounds . These factors can affect its stability, reactivity, and overall efficacy as an intermediate in drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Boc-aminopiperidine typically involves several steps:

    Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.

    Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.

    Acid-Amide Condensation: The intermediate undergoes an acid-amide condensation reaction with ammonia gas to form an amide.

    Hofmann Degradation: The amide is then subjected to Hofmann degradation to produce an amine.

    Protection: The resulting amine is protected with di-tert-butyl dicarbonate to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with low energy consumption and minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Boc-aminopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Boc-aminopiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for diabetes and other conditions.

    Industry: It is used in the production of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific Boc protection, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reaction control and product purity .

Properties

IUPAC Name

tert-butyl N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQXNWMYLFAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401088
Record name 3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172603-05-3
Record name 3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BOC-AMINO)PIPERIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylcarbamate (2.2 g) and 5% rhodium on carbon (200 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 24 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 5.86 (b, 1H), 3.59 (b, 1H), 3.07 (dd, 1H), 2.84 (m, 1H), 2.68 (m, 1H), 2.55 (m, 1H), 2.10 (s, 1H), 1.82 (m, 1H), 1.68 (m, 1H), 1.50 (m, 1H), 1.46 (s, 9H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in EtOH (20 mL) was stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hrs. The catalyst was removed by filtration through Celite®, and the filtrate was concentrated under reduced pressure to give tert-butyl 3-piperidinylcarbamate as a solid (1.22 g, yield; 91%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.229 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

25 ml of diethylamine was added to 250 ml of an ethanol solution of 1.88 g of 9H-fluoren-9-ylmethyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate, and the mixture was stirred at room temperature for 18 hours. After the solution had been concentrated under reduced pressure, the residue was dissolved in a mixture consisting of 150 ml of toluene and 100 ml of 10% aqueous citric acid solution. The aqueous layer was made alkaline with a 5N aqueous sodium hydroxide solution, and then extracted twice with 100 ml of dichloromethane. The organic layers were combined together, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 0.79 g of the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Boc-aminopiperidine
Customer
Q & A

Q1: What are the main applications of (R)-3-Boc-aminopiperidine in pharmaceutical synthesis?

A1: (R)-3-Boc-aminopiperidine serves as a crucial building block in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors, like Linagliptin, Alogliptin, and Trelagliptin, are used to treat type 2 diabetes. The compound's structure allows for incorporation into these complex molecules, ultimately contributing to their therapeutic activity. [, , , ]

Q2: Can you describe a specific reaction involving (R)-3-Boc-aminopiperidine in the synthesis of a DPP-4 inhibitor?

A2: In the synthesis of Linagliptin, (R)-3-Boc-aminopiperidine undergoes a substitution reaction with 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine in the presence of potassium carbonate. This reaction forms a key intermediate, tert-butoxycarbonyl-protected Linagliptin. Subsequently, the Boc protecting group is removed to yield the final Linagliptin molecule. [, ]

Q3: Are there any challenges associated with the synthesis or use of (R)-3-Boc-aminopiperidine?

A3: One challenge encountered in Linagliptin synthesis was the formation of debromination impurities during the reaction of (R)-3-Boc-aminopiperidine with the brominated xanthine derivative. Researchers developed a method utilizing specific reaction conditions and a defined ratio of reactants to minimize these impurities and facilitate purification. []

Q4: What are the advantages of the reported preparation method for (R)-3-Boc-aminopiperidine?

A4: The reported method emphasizes the use of mild reaction conditions, resulting in a safer and more reliable process. Additionally, the process boasts excellent stability, low energy consumption, high yield, and reduced environmental impact due to its green chemistry principles. These factors make the method suitable for industrial-scale production. []

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